molecular formula C16H18ClN3O2 B5422214 N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide

N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide

Cat. No. B5422214
M. Wt: 319.78 g/mol
InChI Key: RKQGFZGLWVKEBR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide, also known as CMX-2043, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a member of the pyridazinone family and has been shown to have antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge reactive oxygen species and reduce oxidative stress. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cardiovascular disease, this compound has been shown to reduce infarct size, preserve cardiac function, and improve endothelial function. In diabetes, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and improve lipid metabolism. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide in lab experiments include its high purity, high yield synthesis method, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity at high doses and the need for further studies to determine optimal dosing and administration.

Future Directions

For the study of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide include further investigation of its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory bowel disease. Additionally, future studies could focus on the optimization of dosing and administration to maximize therapeutic efficacy and minimize toxicity. Finally, the development of analogs and derivatives of this compound could lead to the discovery of even more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminopropanoic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, this compound has been shown to protect against ischemia-reperfusion injury and reduce oxidative stress. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation. In cancer, this compound has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-9-8-15(21)20(19-11(9)3)12(4)16(22)18-14-7-5-6-13(17)10(14)2/h5-8,12H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQGFZGLWVKEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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